molecular formula C8H10N4O B8277421 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol

Cat. No.: B8277421
M. Wt: 178.19 g/mol
InChI Key: IYTYUAAEEMORJI-UHFFFAOYSA-N
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Description

2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol is a heterocyclic compound that features a pyrrolo[2,1-f][1,2,4]triazine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves scalable methodologies that ensure high yield and purity. One such method involves the use of pyrrole, chloramine, and formamidine acetate as starting materials, followed by process optimization to achieve a yield of 55% .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, often involving halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethanol

InChI

InChI=1S/C8H10N4O/c9-8-7-2-1-6(3-4-13)12(7)11-5-10-8/h1-2,5,13H,3-4H2,(H2,9,10,11)

InChI Key

IYTYUAAEEMORJI-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C1)C(=NC=N2)N)CCO

Origin of Product

United States

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